molecular formula C10H18ClNO2 B6183129 methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride CAS No. 2613382-74-2

methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride

Cat. No.: B6183129
CAS No.: 2613382-74-2
M. Wt: 219.7
InChI Key:
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Description

Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride is a chemical compound with the molecular formula C10H18ClNO2. It is a bicyclic compound that features a unique structure, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride typically involves the reaction of bicyclo[2.2.2]octane derivatives with appropriate reagents under controlled conditions. One common method involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions, which allows for the production of the desired compound in good to excellent yields with high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives .

Scientific Research Applications

Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride
  • Methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride

Uniqueness

Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

2613382-74-2

Molecular Formula

C10H18ClNO2

Molecular Weight

219.7

Purity

95

Origin of Product

United States

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